molecular formula C19H17N3O5S B3468777 [2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate

[2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate

Cat. No.: B3468777
M. Wt: 399.4 g/mol
InChI Key: UWHBTBJZGWVSMA-UHFFFAOYSA-N
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Description

[2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline-4-carboxylic acid with an appropriate sulfonamide derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential antibacterial and antifungal properties. The presence of the sulfonamide group makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its potential use in treating bacterial infections. Its ability to inhibit bacterial growth makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable and reactive organic molecules.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Quinoline: The core structure of the compound, known for its antimalarial and antibacterial activities.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.

Uniqueness

[2-Oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate is unique due to its combination of a quinoline core and a sulfonamide group. This dual functionality allows it to exhibit a broader range of biological activities compared to simpler sulfonamides or quinoline derivatives alone.

Properties

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-12-10-16(15-4-2-3-5-17(15)21-12)19(24)27-11-18(23)22-13-6-8-14(9-7-13)28(20,25)26/h2-10H,11H2,1H3,(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHBTBJZGWVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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